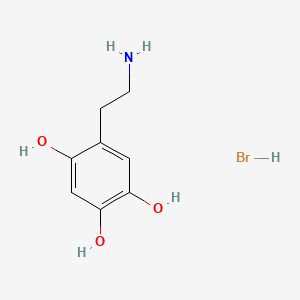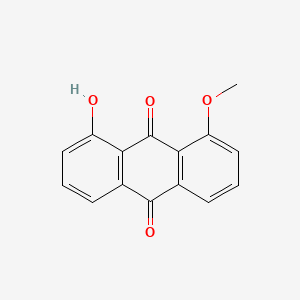![molecular formula C22H25FN2O4S B1664756 2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 904680-01-9](/img/structure/B1664756.png)
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-849519 is a reversible inhibitor of MetAP2 that has demonstrated anti-angiogenesis and anticancer activity in a number of in vitro and in vivo models. In this study, we evaluated the anticancer activity of A-849519 in a modified Dunning model of androgen-independent prostate cancer and compared its efficacy with TNP-470, an established MetAP2 inhibitor.
Scientific Research Applications
Synthesis of Amino-Tetrahydronaphthalene Derivatives : The compound has been utilized in the synthesis of amino-tetrahydronaphthalene derivatives, specifically in the creation of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This synthesis involves several steps, starting from naphthalene-2,3-diol, and finds applications in medicinal chemistry (Göksu et al., 2003).
Development of Fluorescent Amino Acids : This chemical structure has been integral in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at specific sites. This process is crucial for studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
Enantiomeric Separation in Chromatography : The compound has been used in derivatization for the enantiomeric separation of 2-Arylpropionic acids, enhancing the efficiency and effectiveness of chromatographic processes (Fukushima et al., 1997).
Application in Food Chemistry : This chemical structure has applications in food chemistry, specifically in the quantitation of amino acids in beverages. It involves the use of liquid chromatographic separation followed by mass spectrometric analysis (Mazzotti et al., 2012).
Use in Molecular Imaging : The structure has been used in the synthesis of compounds like NST732, a molecule capable of targeting and accumulating in cells undergoing apoptosis. This has significant applications in molecular imaging and the monitoring of antiapoptotic drug treatments (Basuli et al., 2012).
Evaluation as Retinoid X Receptor Agonists : Analogues of this compound have been synthesized and evaluated for their potential as selective retinoid X receptor (RXR) agonists, which is significant in the treatment of diseases like cutaneous T-cell lymphoma (Heck et al., 2016).
properties
CAS RN |
904680-01-9 |
|---|---|
Product Name |
2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Molecular Formula |
C22H25FN2O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[2-[(Z)-3-(dimethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C22H25FN2O4S/c1-25(2)13-5-7-16-14-17(23)10-12-20(16)30(28,29)24-19-11-9-15-6-3-4-8-18(15)21(19)22(26)27/h5,7,9-12,14,24H,3-4,6,8,13H2,1-2H3,(H,26,27)/b7-5- |
InChI Key |
CTZLIARLNXSXGL-ALCCZGGFSA-N |
Isomeric SMILES |
CN(C)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
SMILES |
CN(C)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Canonical SMILES |
CN(C)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-849519; A 849519; A849519; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



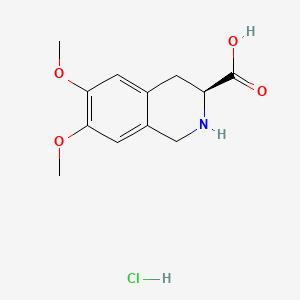
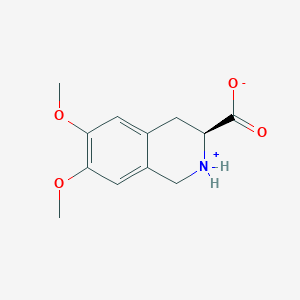
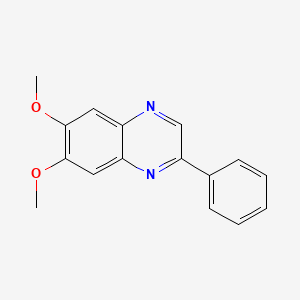
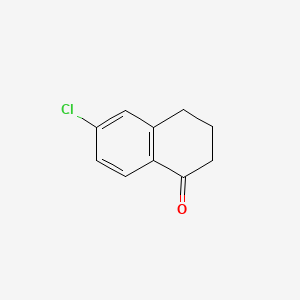
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
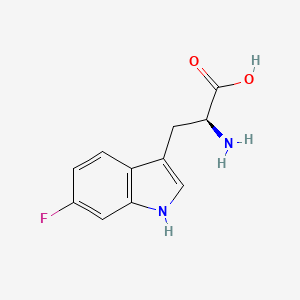
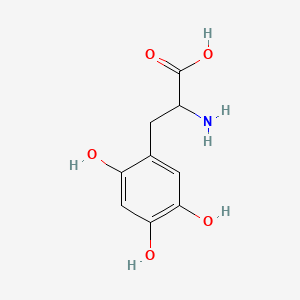
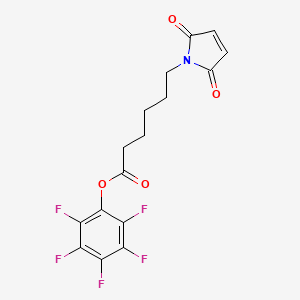
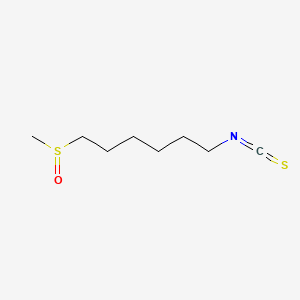
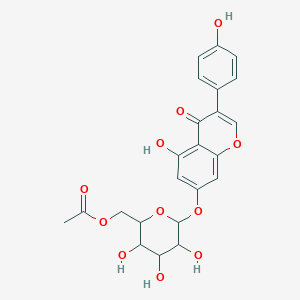

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
